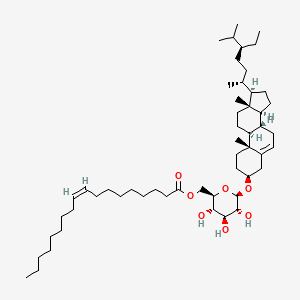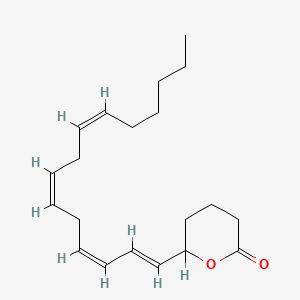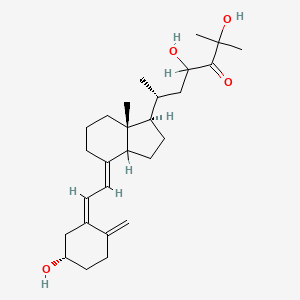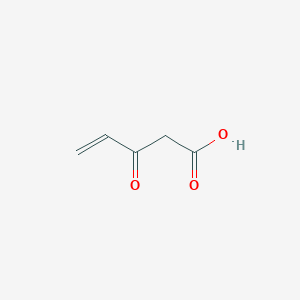
3-Oxo-4-pentenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-oxo-4-pentenoic acid is an oxo carboxylic acid.
科学的研究の応用
Enzymatic Kinetic Resolution and Synthesis
- Studies on enzymatic kinetic resolution of 3-phenyl-4-pentenoic acid esters show significant potential for synthesizing biologically relevant compounds like Femoxetine and LG 121071. The choice of biocatalyst and reaction type are crucial for successful enzymatic kinetic resolution, leading to the synthesis of 3-phenyl-4-pentenoic acid with good enantioselectivity (Brodzka, Koszelewski, & Ostaszewski, 2012).
Synthesis of Lactones and Derivatives
- Various 5-methoxy-pentono-1,4-lactones and their derivatives have been synthesized using propargyl alcohol or its methyl ether. A key step involved the enantioselective reduction of 2-oxo-5-alkoxy-3-pentenoic acids by resting cells of Proteus vulgaris, leading to the synthesis of 5-methoxy-pentono-1,4-lactones (Bonnaffé & Simon, 1992).
Metabolic Study
- A study on the metabolism of 4-pentenoic acid in rat heart mitochondria confirmed the conversion of 4-pentenoic acid to various metabolites. This study contributes to understanding the metabolic pathways and interactions of similar compounds (Schulz, 1983).
Catalytic Reactions
- Research has shown the potential of chiral hypervalent iodine(III) in promoting highly enantioselective oxylactonization of 4-pentenoic acids. This approach offers straightforward access to a range of sulfonyloxy- and phosphoryloxy-γ-butyrolactones (Gelis, Dumoulin, Bekkaye, Neuville, & Masson, 2017).
Synthesis of Labelled Compounds
- Techniques have been developed for synthesizing deuterium-labelled valeric acids, pentenoic acids, and γ-valerolactones. This method offers a valuable tool for creating labelled compounds for further scientific studies (Tashiro, Tsuzuki, Mataka, & Yonemitsu, 1991).
Tautomerism and Polymerization
- Ethyl 3-oxo-4-pentenoate exhibits coexistence of ketonic and enolic forms, indicating potential applications in polymerization and tautomerism studies. Understanding these tautomeric equilibriums can aid in developing new polymeric materials (Masuda, Tanaka, & Ota, 1987).
特性
分子式 |
C5H6O3 |
|---|---|
分子量 |
114.1 g/mol |
IUPAC名 |
3-oxopent-4-enoic acid |
InChI |
InChI=1S/C5H6O3/c1-2-4(6)3-5(7)8/h2H,1,3H2,(H,7,8) |
InChIキー |
KSSFGJUSMXZBDD-UHFFFAOYSA-N |
SMILES |
C=CC(=O)CC(=O)O |
正規SMILES |
C=CC(=O)CC(=O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(2Z)-2-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)hydrazinyl]-1,3-thiazole-4-carbohydrazide](/img/structure/B1238603.png)
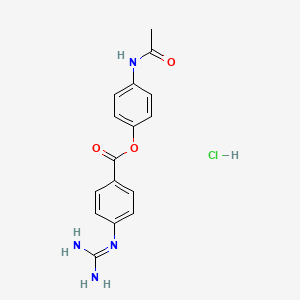
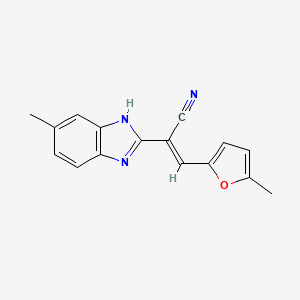

![7-(Hydroxyimino)cyclopropa[b]chromen-1a-carboxylate ethyl ester](/img/structure/B1238609.png)
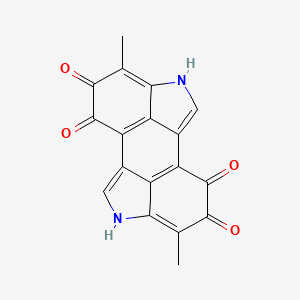
![(2S)-3-hydroxy-2-phenylpropanoic acid [(1R,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] ester](/img/structure/B1238612.png)

![(R)-[(2S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B1238614.png)
